Bienvenue dans la boutique en ligne BenchChem!

12-Hydroxy-16-heptadecynoic acid

Cytochrome P450 CYP4A4 Prostaglandin omega-hydroxylase

Procure 12-Hydroxy-16-heptadecynoic acid (12-HHDYA, CAS 119427-07-5) as a validated, mechanism-based inhibitor of CYP4A4/ω-hydroxylase for reproducible eicosanoid research. Unlike non-selective alternatives (17-ODYA, 1-aminobenzotriazole), 12-HHDYA provides targeted, irreversible inhibition (KI = 1.8 µM) of prostaglandin ω-hydroxylase, crucial for 20-HETE pathway studies. For maximum potency, specify the (S)-enantiomer (CAS 148019-74-3), which is twice as active as the (R)-form. Ensure supplied purity is ≥98% and confirm solubility for your assay system (50 mg/mL in DMSO/DMF/EtOH).

Molecular Formula C17H30O3
Molecular Weight 282.4 g/mol
CAS No. 119427-07-5
Cat. No. B043686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Hydroxy-16-heptadecynoic acid
CAS119427-07-5
Synonyms12-HHDYA
12-hydroxy-16-heptadecynoic acid
Molecular FormulaC17H30O3
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESC#CCCCC(CCCCCCCCCCC(=O)O)O
InChIInChI=1S/C17H30O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h1,16,18H,3-15H2,(H,19,20)
InChIKeyHBFCVDJQUPEEIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Hydroxy-16-heptadecynoic Acid (CAS 119427-07-5): A Mechanism-Based CYP4A4 ω-Hydroxylase Inhibitor for Eicosanoid Pathway Research


12-Hydroxy-16-heptadecynoic acid (12-HHDYA, CAS 119427-07-5) is an acetylenic long-chain fatty acid (C17H30O3, MW 282.42) that functions as a mechanism-based, irreversible inhibitor of cytochrome P450 ω-hydroxylases, specifically targeting prostaglandin ω-hydroxylase (CYP4A4) [1]. First characterized in 1989 as a selective inactivator of pulmonary CYP4A4 [2], the compound inhibits prostaglandin E1 ω-hydroxylation through covalent modification of the enzyme active site. The biologically active (S)-enantiomer (CAS 148019-74-3) is the primary research tool for studies involving CYP4A-mediated eicosanoid metabolism, 20-HETE production, and vascular function [1].

Why Generic CYP4A Inhibitors Cannot Substitute for 12-Hydroxy-16-heptadecynoic Acid in Omega-Hydroxylase Studies


Substituting 12-hydroxy-16-heptadecynoic acid with alternative acetylenic fatty acid inhibitors introduces significant experimental confounding variables. Common alternatives such as 17-octadecynoic acid (17-ODYA) inhibit both ω-hydroxylation and epoxidation pathways with IC50 values of 7 µM and 5 µM, respectively, demonstrating poor target selectivity [1]. 1-Aminobenzotriazole acts as a broad-spectrum P450 inhibitor without CYP4A specificity. Furthermore, stereochemistry materially affects potency: the (S)-enantiomer of 12-HHDYA is approximately twice as active as the (R)-enantiomer (KI = 1.8 µM vs. 3.6 µM), making racemic mixtures an imprecise substitute [2]. These differences in selectivity, potency, and mechanism of action necessitate procurement of the specifically validated (S)-enantiomer for reproducible CYP4A4/ω-hydroxylase investigations.

Quantitative Comparative Evidence for 12-Hydroxy-16-heptadecynoic Acid Versus Structural Analogs and Alternative Inhibitors


Enantiomer-Dependent Inhibitory Potency: (S)-12-HHDYA vs. (R)-12-HHDYA on Purified CYP4A4

The (S)-enantiomer of 12-hydroxy-16-heptadecynoic acid exhibits approximately 2-fold higher inhibitory potency against purified CYP4A4 compared to the (R)-enantiomer, as measured by both KI (inhibition constant) and t1/2 (half-life of inactivation) [1]. This stereochemical dependence is a critical selection criterion for experimental design, as use of racemic material or the incorrect enantiomer introduces uncontrolled variability in inhibition kinetics.

Cytochrome P450 CYP4A4 Prostaglandin omega-hydroxylase Mechanism-based inhibition Enantioselectivity

Metabolic Stability Advantage: 2,2-Dimethyl-12-HHDYA vs. 12-HHDYA for In Vivo Applications

12-Hydroxy-16-heptadecynoic acid is susceptible to beta-oxidation in vivo, which may limit its duration of action in whole-animal studies. The 2,2-dimethyl analog was specifically designed to block beta-oxidation via gem-dimethyl substitution at the C2 position [1]. However, this metabolic stabilization comes at the cost of reduced intrinsic inhibitory potency against the purified enzyme (KI = 4.9 µM vs. 1.8 µM for the parent compound) and slower inactivation kinetics (t1/2 = 1.0 min vs. 0.7 min). This trade-off guides selection based on experimental context: 12-HHDYA for in vitro/ex vivo acute inhibition where peak potency is required; the dimethyl analog for chronic in vivo studies where sustained target engagement outweighs reduced KI.

In vivo pharmacology Beta-oxidation Metabolic stability CYP4A inhibition Pharmacokinetics

Functional Efficacy in Vascular Tissue: 12-HHDYA Attenuates Myogenic Response in Isolated Renal Arteries

In isolated, perfused canine renal arcuate arteries, 12-hydroxy-16-heptadecynoic acid at 20 µM produced partial inhibition of the pressure-induced myogenic response, an effect attributed to reduced formation of the vasoconstrictor 20-HETE via CYP4A ω-hydroxylase inhibition [1]. This functional outcome is contrasted with the lack of effect observed with the thromboxane receptor antagonist SQ 29,548 (1 or 10 µM), confirming that the observed attenuation operates through CYP450-derived eicosanoid modulation rather than thromboxane pathway interference. The 20 µM effective concentration in this ex vivo vascular preparation establishes a validated working concentration range for tissue-based studies of CYP4A-mediated vascular tone regulation.

Vascular biology 20-HETE Myogenic response Renal physiology Ex vivo pharmacology

Target Selectivity Profile: 12-HHDYA vs. 17-Octadecynoic Acid in CYP4A Inhibition Studies

In studies using recombinant CYP4A4 expressed in E. coli, 12-hydroxy-16-heptadecynoic acid was among the acetylenic fatty acid inhibitors (along with 17-octadecynoic acid and 15-hexadecynoic acid) that effectively inhibited both prostaglandin E1 and arachidonic acid metabolism, whereas the short-chain analog 10-undecynoic acid failed to inhibit either substrate [1]. However, a critical distinction emerges when comparing 12-HHDYA to 17-octadecynoic acid: 17-ODYA inhibits both ω-hydroxylation and epoxidation of arachidonic acid with IC50 values of 7 µM and 5 µM, respectively, indicating broader P450 inhibitory activity [2]. While direct selectivity data for 12-HHDYA across CYP isoforms remain limited in the public domain, its design as a specific CYP4A4 inactivator [3] and its use in probing the CYP4A4 substrate-binding pocket [1] support its intended narrower target profile.

CYP4A4 Substrate selectivity Arachidonic acid metabolism Eicosanoid pathways Inhibitor profiling

Solubility Profile for Experimental Formulation: 12-HHDYA Across Standard Vehicle Systems

12(S)-Hydroxy-16-heptadecynoic acid exhibits solubility of ≤50 mg/mL in DMF, DMSO, and ethanol, but only 1 mg/mL in PBS (pH 7.2) . This solubility differential—approximately 50-fold higher in organic solvents versus aqueous buffer—has direct implications for experimental design and cross-study reproducibility. The limited aqueous solubility necessitates careful vehicle selection and controls for solvent effects in cellular or tissue-based assays. The reported use concentration of 20 µM in isolated renal artery preparations [1] corresponds to approximately 5.6 µg/mL, which falls within the aqueous solubility limit when properly prepared from concentrated organic stock solutions.

Solubility Formulation DMSO Ethanol In vitro assay preparation

Validated Research Applications for 12-Hydroxy-16-heptadecynoic Acid in CYP4A4 and Eicosanoid Pathway Studies


In Vitro Enzymology: CYP4A4 Inhibition Kinetics and Structure-Activity Relationship Studies

The (S)-enantiomer of 12-hydroxy-16-heptadecynoic acid (CAS 148019-74-3) serves as the reference inhibitor for characterizing CYP4A4-mediated prostaglandin ω-hydroxylase activity in purified enzyme systems. With a KI of 1.8 µM and t1/2 of 0.7 min against purified rabbit lung CYP4A4, it provides a well-defined benchmark for inhibitor screening and mechanistic enzymology [1]. Researchers comparing novel CYP4A inhibitors should include 12(S)-HHDYA as a positive control to contextualize potency in structure-activity relationship studies. The 2.7-fold lower KI of the dimethyl analog (KI = 4.9 µM) further supports its use as a comparative tool for evaluating metabolic stability versus intrinsic potency trade-offs [1].

Ex Vivo Vascular Pharmacology: Probing 20-HETE-Mediated Myogenic Responses

12-HHDYA at 20 µM has been validated in isolated perfused canine renal arcuate arteries to attenuate pressure-induced myogenic responses via inhibition of CYP4A-mediated 20-HETE production [2]. This concentration can serve as a starting point for researchers investigating the role of 20-HETE in vascular tone regulation across other vascular beds or species. Investigators should note that 1-aminobenzotriazole (75 µM), a broader-spectrum P450 inhibitor, produces similar attenuation, underscoring the importance of using 12-HHDYA for more targeted CYP4A pathway interrogation [2].

Cellular Eicosanoid Metabolism: Dissecting ω-Hydroxylation vs. Epoxidation Pathways

For studies requiring discrimination between CYP-mediated ω-hydroxylation and epoxidation of arachidonic acid, 12-HHDYA offers a more focused inhibitory profile than 17-octadecynoic acid, which inhibits both pathways with comparable IC50 values (7 µM for ω-hydroxylation, 5 µM for epoxidation) [3]. 12-HHDYA has been used effectively to inhibit both PGE1 and AA metabolism in recombinant CYP4A4 expression systems, establishing its utility for cellular studies of eicosanoid pathway flux [4]. Researchers should validate selectivity in their specific cellular context, as comprehensive isoform selectivity profiling data for 12-HHDYA across the CYP superfamily are not fully reported in public literature.

Pharmacological Tool Development: Benchmarking Novel CYP4A/F Inhibitors

12-HHDYA represents the prototypical mechanism-based acetylenic fatty acid inhibitor of CYP4A enzymes and should be included as a reference standard in any screening campaign for novel CYP4A or CYP4F inhibitors. Its irreversible, covalent mechanism of inhibition distinguishes it from reversible competitive inhibitors and provides a kinetic signature (KI = 1.8 µM, t1/2 = 0.7 min) against which the inactivation efficiency of new chemical entities can be compared [1]. The solubility profile—50 mg/mL in DMSO/DMF/ethanol, but only 1 mg/mL in aqueous buffer —informs proper handling and dilution protocols essential for reproducible inhibitor screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 12-Hydroxy-16-heptadecynoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.